

Application Notes and Protocols for the Synthesis of Cannabidiol-C8 (CBD-C8)

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Compound of Interest		
Compound Name:	Cannabidiol-C8	
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Introduction

Cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa, has garnered significant interest for its therapeutic potential. Structure-activity relationship (SAR) studies often involve the synthesis of CBD homologues with varying alkyl side-chain lengths to explore their pharmacological profiles. This document provides detailed protocols for the chemical synthesis of **Cannabidiol-C8** (CBD-C8), a homologue of CBD featuring an eight-carbon alkyl side chain at the C4' position of the resorcinol ring.

The synthesis of CBD-C8 is a two-stage process. The first stage involves the synthesis of the key precursor, 5-octylresorcinol (also known as olivetol-C8). The second stage is the coupling of 5-octylresorcinol with a suitable monoterpene, typically (+)-p-mentha-2,8-dien-1-ol, via an acid-catalyzed Friedel-Crafts alkylation to yield CBD-C8. More advanced methods, such as the late-stage diversification of a protected CBD core via Negishi cross-coupling, offer an alternative route with potentially higher yields and purity.

These protocols are intended for use by qualified researchers and chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

Data Presentation

Table 1: Summary of Quantitative Data for 5-Octylresorcinol Synthesis



Method	Key Reagents	Solvent	Reaction Time	Temperat ure (°C)	Yield (%)	Referenc e
Wittig Reaction	3,5- Dimethoxy benzaldeh yde, Heptyltriph enylphosp honium bromide, K ₂ CO ₃	DMSO/H₂ O	15 min (MW)	130-150	65-81 (alkene)	INVALID- LINK
Grignard Reaction	3,5- Dimethoxy phenylmag nesium bromide, Octanoyl chloride	THF	Not Specified	Not Specified	Not Specified	General Method

Table 2: Summary of Quantitative Data for Cannabidiol-C8 (CBD-C8) Synthesis



Method	Key Reagent s	Catalyst	Solvent	Reactio n Time	Temper ature (°C)	Yield (%)	Referen ce
Friedel- Crafts Alkylation	5- Octylreso rcinol, (+)-p- Mentha- 2,8-dien- 1-ol	BF ₃ ·OEt ₂ or p- TsOH	Dichloro methane	2-4 h	0 to rt	Moderate	General Method
Negishi Cross- Coupling	(-)-CBD- 2OPiv- OTf, Octylzinc bromide	Pd(dppf) Cl ₂	THF	12 h	60	High	 INVALID- LINK

Table 3: Spectroscopic Data for Cannabidiol-C8 (CBD-C8)

Technique	Data	Reference
¹H NMR (CDCl₃)	δ (ppm): 6.25 (s, 2H), 5.15 (br s, 2H), 4.58 (d, J = 10.5 Hz, 1H), 4.48 (s, 1H), 3.85 (m, 1H), 2.45 (t, J = 7.5 Hz, 2H), 2.15- 2.05 (m, 1H), 1.85 (s, 3H), 1.70 (s, 3H), 1.65-1.55 (m, 2H), 1.35-1.20 (m, 10H), 0.88 (t, J = 7.0 Hz, 3H).	[1]
¹³ C NMR (CDCl ₃)	δ (ppm): 155.0, 147.1, 141.0, 134.5, 125.0, 114.5, 110.0, 46.0, 45.5, 35.5, 31.8, 31.5, 30.5, 29.4, 29.2, 22.6, 20.8, 19.0, 14.1.	[1]
Mass Spec (ESI+)	m/z [M+H]+: 357.27	[1]



Experimental Protocols Protocol 1: Synthesis of 5-Octylresorcinol via Wittig Reaction

This protocol is adapted from the method described by Parikka et al. for the synthesis of long-chain 5-n-alkylresorcinols.[2][3]

Materials:

- 3,5-Dimethoxybenzaldehyde
- · Heptyltriphenylphosphonium bromide
- Potassium carbonate (K₂CO₃)
- Dimethyl sulfoxide (DMSO)
- Water (deionized)
- Palladium on carbon (10% Pd/C)
- Hydrogen gas (H₂)
- Dichloromethane (CH₂Cl₂)
- Boron tribromide (BBr₃)
- Microwave reactor
- Standard glassware for organic synthesis

Procedure:

- Wittig Reaction (Alkene Formation):
 - In a microwave reactor vessel, combine 3,5-dimethoxybenzaldehyde (1.0 eq),
 heptyltriphenylphosphonium bromide (1.2 eq), and potassium carbonate (2.0 eq).



- Add a 10:1 mixture of DMSO and water.
- Heat the mixture in the microwave reactor at 130-150 °C for 15 minutes.
- After cooling, extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
- Purify the resulting 1-(3,5-dimethoxyphenyl)oct-1-ene by column chromatography.
- Hydrogenation (Alkane Formation):
 - Dissolve the purified alkene in dichloromethane.
 - Add 10% Pd/C catalyst (catalytic amount).
 - Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).
 - Filter off the catalyst and concentrate the filtrate to obtain 1-(3,5-dimethoxyphenyl)octane.
- Demethylation:
 - Dissolve the 1-(3,5-dimethoxyphenyl)octane in dry dichloromethane and cool to 0 °C.
 - Slowly add a solution of boron tribromide (BBr₃) in dichloromethane (2.5 eq).
 - Stir the reaction at room temperature until complete demethylation is observed (monitored by TLC).
 - Carefully quench the reaction with methanol and then water.
 - Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield 5-octylresorcinol.

Protocol 2: Synthesis of Cannabidiol-C8 (CBD-C8) via Late-Stage Negishi Cross-Coupling

This protocol is based on the late-stage diversification method developed by Gong et al.[4][5][6]



Materials:

- (-)-CBD-2OPiv-OTf (synthesized from phloroglucinol and (+)-p-mentha-2,8-dien-1-ol, followed by pivaloylation and triflation as per Gong et al.)
- Octylzinc bromide (prepared from 1-bromooctane and zinc)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
- Anhydrous tetrahydrofuran (THF)
- Methylmagnesium iodide (MeMgl)
- Toluene
- Standard glassware for air- and moisture-sensitive reactions

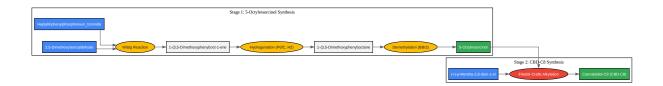
Procedure:

- · Negishi Cross-Coupling:
 - To a solution of (-)-CBD-2OPiv-OTf (1.0 eq) in anhydrous THF under an inert atmosphere, add Pd(dppf)Cl₂ (0.05 eq).
 - Add a solution of octylzinc bromide in THF (1.5 eq).
 - Heat the reaction mixture at 60 °C for 12 hours.
 - Monitor the reaction progress by TLC or LC-MS.
 - Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
 - Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
 - Purify the crude product by column chromatography to obtain the dipivaloyl-protected CBD-C8.



- · Deprotection:
 - Dissolve the protected CBD-C8 in toluene.
 - Add methylmagnesium iodide (5.0 eq).
 - Reflux the mixture until the deprotection is complete (monitored by TLC).
 - Cool the reaction and quench carefully with a saturated aqueous solution of ammonium chloride.
 - Extract the product with an organic solvent, wash, dry, and purify by column chromatography to yield **Cannabidiol-C8** (CBD-C8).

Mandatory Visualization



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Caption: Experimental workflow for the synthesis of CBD-C8.





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Caption: Late-stage diversification synthesis of CBD-C8.

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